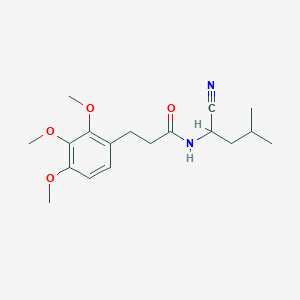
N-(1-cyano-3-methylbutyl)-3-(2,3,4-trimethoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-3-methylbutyl)-3-(2,3,4-trimethoxyphenyl)propanamide, also known as CT-3, is a synthetic cannabinoid compound that has gained attention for its potential therapeutic applications. It was first synthesized in the 1970s by Roger Adams and his colleagues at the University of Illinois.
Wirkmechanismus
N-(1-cyano-3-methylbutyl)-3-(2,3,4-trimethoxyphenyl)propanamide acts on the endocannabinoid system, which is involved in the regulation of various physiological processes such as pain, inflammation, and immune function. It binds to the CB2 receptor, which is predominantly found in immune cells, and modulates the release of cytokines and other inflammatory mediators.
Biochemical and physiological effects:
Studies have shown that N-(1-cyano-3-methylbutyl)-3-(2,3,4-trimethoxyphenyl)propanamide has anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been found to have neuroprotective effects in models of neurodegeneration. N-(1-cyano-3-methylbutyl)-3-(2,3,4-trimethoxyphenyl)propanamide has been shown to reduce intraocular pressure in animal models of glaucoma, which is a major risk factor for blindness.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cyano-3-methylbutyl)-3-(2,3,4-trimethoxyphenyl)propanamide is that it is a synthetic compound, which allows for greater control over its purity and potency compared to natural cannabinoids. However, one limitation is that its effects may differ from those of natural cannabinoids due to differences in binding affinity and selectivity for the CB2 receptor.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyano-3-methylbutyl)-3-(2,3,4-trimethoxyphenyl)propanamide. One area of interest is its potential in the treatment of cancer, as it has been found to have anti-tumor effects in animal models. Another area of interest is its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been found to have neuroprotective effects. Additionally, further studies are needed to determine the optimal dosage and route of administration for N-(1-cyano-3-methylbutyl)-3-(2,3,4-trimethoxyphenyl)propanamide in various therapeutic applications.
Synthesemethoden
The synthesis of N-(1-cyano-3-methylbutyl)-3-(2,3,4-trimethoxyphenyl)propanamide involves the reaction of 2,3,4-trimethoxybenzaldehyde and 1-cyano-3-methylbutane with magnesium bromide in ether. This is followed by the addition of acetic anhydride and the resulting mixture is then heated to yield N-(1-cyano-3-methylbutyl)-3-(2,3,4-trimethoxyphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-3-methylbutyl)-3-(2,3,4-trimethoxyphenyl)propanamide has been found to have potential therapeutic applications in various fields of medicine. It has been studied for its anti-inflammatory, analgesic, and neuroprotective effects. N-(1-cyano-3-methylbutyl)-3-(2,3,4-trimethoxyphenyl)propanamide has also been found to have potential in the treatment of glaucoma, multiple sclerosis, and cancer.
Eigenschaften
IUPAC Name |
N-(1-cyano-3-methylbutyl)-3-(2,3,4-trimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-12(2)10-14(11-19)20-16(21)9-7-13-6-8-15(22-3)18(24-5)17(13)23-4/h6,8,12,14H,7,9-10H2,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGOGWKFNCBSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)CCC1=C(C(=C(C=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

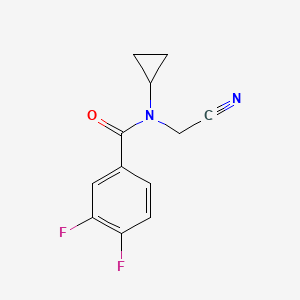
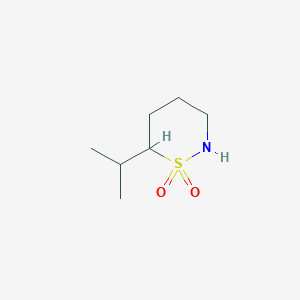
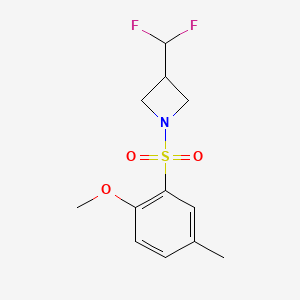
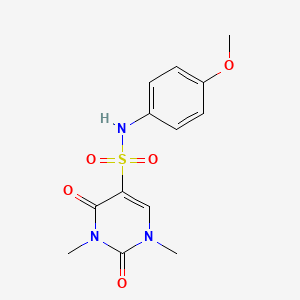
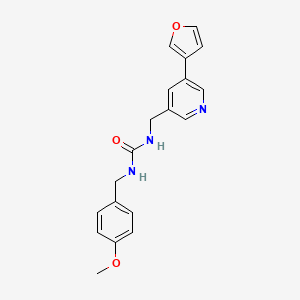
![(3,4-Dimethylphenyl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B2636425.png)

![N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2636428.png)
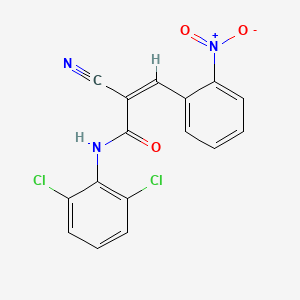

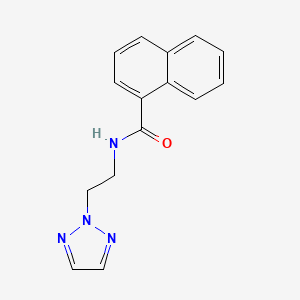
![2-[(3-Isopropylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2636437.png)
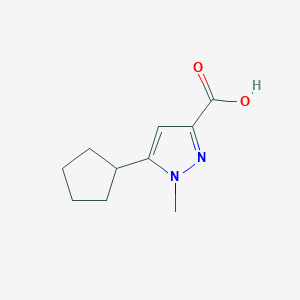
![N-[4-(acetylamino)phenyl]-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2636439.png)